Methyl 3-(cyanomethoxy)benzoate
Overview
Description
Methyl 3-(cyanomethoxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radical Equivalent in Organic Synthesis
Methyl 3-(cyanomethoxy)benzoate has been utilized in organic synthesis. One example is the use of its derivative, cyano(ethoxycarbonothioylthio)methyl benzoate, as a one-carbon radical equivalent. This compound facilitates the introduction of an acyl unit through radical addition to olefins, leading to diverse chemical products. Such radical equivalents are pivotal in synthetic organic chemistry for constructing complex molecules (Bagal, de Greef, & Zard, 2006).
Coordination Polymers and Photoluminescence
In the field of materials science, particularly in coordination chemistry, this compound is significant. A study demonstrated its use in hydrothermal synthesis, resulting in a novel cadmium(II) coordination polymer. This polymer, characterized by single-crystal X-ray diffraction, displayed strong blue photoluminescence, which is of interest for optoelectronic applications (Wang et al., 2012).
Reduction on Catalysts
In catalysis research, this compound's reactivity has been studied. An example is its reduction on yttrium oxide catalysts, monitored using infrared spectroscopic flow reactors. This research is crucial in understanding surface reactions and catalytic processes relevant to industrial chemistry (King & Strojny, 1982).
Insecticidal Properties
This compound and its analogs have been investigated for their insecticidal properties. Research shows that some analogs of methyl benzoate, a related compound, demonstrate significant toxicity against various insects, suggesting potential for pest control applications (Larson, Nega, Zhang, & Feldlaufer, 2021).
Photophysical Properties
The photophysical properties of this compound derivatives have been studied, showing unique luminescence characteristics. This research is important for developing materials with specific optical properties, which can be used in sensors, displays, and other photonic devices (Kim et al., 2021).
Antiproliferative Activity
In medicinal chemistry, a derivative of this compound, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as a tubulin polymerization inhibitor. This compound shows promising antiproliferative activity against human cancer cells, highlighting its potential in cancer research and drug development (Minegishi et al., 2015).
Properties
IUPAC Name |
methyl 3-(cyanomethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSYQITXZHUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565361 | |
Record name | Methyl 3-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153938-40-0 | |
Record name | Methyl 3-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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